(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
This compound is a synthetic molecule that has been explored for its potential in various scientific fields. It belongs to a class of compounds known for their complex molecular architecture, involving a blend of triazolo-pyrimidin and piperazinyl motifs, which suggests a potential for diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the use of specific reagents and catalysts to achieve the desired molecular framework. For example, Zhou et al. (2014) developed a tracer for mapping cerebral adenosine A2A receptors, indicating a high specificity and purity synthesis approach that could be relevant to our compound of interest (Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray diffraction, FT-IR spectroscopy, and theoretical calculations including Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies reveal the precise geometric parameters of the molecules, including bond lengths, bond angles, and torsion angles, providing insight into the structural features critical for their biological activity or chemical reactivity (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitutions, cyclizations, and condensations. These reactions are influenced by the compound’s functional groups, leading to the formation of various derivatives with distinct chemical and biological properties. The reactivity of these molecules can be attributed to their structural features, such as the presence of electron-withdrawing or electron-donating groups that facilitate reaction mechanisms (Gein et al., 2020).
Mechanism of Action
Target of Action
The compound contains a triazolo[4,5-d]pyrimidine moiety, which is found in many biologically active compounds . These compounds often exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound inhibits an enzyme involved in a particular biochemical pathway, that pathway might be disrupted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
properties
IUPAC Name |
(2-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-17-7-5-6-16(14-17)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)18-8-3-4-9-19(18)33-2/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDUBWQRYOQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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